Trifluoropyrotartaric acid
Description
Trifluoropyrotartaric acid is a fluorinated organic compound characterized by a tartaric acid backbone modified with trifluoromethyl groups. Its synthesis and reactivity have been explored in specialized chemical contexts. For instance, the imine derivative methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropionate was synthesized in 1986, demonstrating regiospecific C-alkylation properties for aromatic π-systems like indole derivatives and thiophene . This reactivity is attributed to the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at specific sites.
Properties
Molecular Formula |
C5H5F3O4 |
|---|---|
Molecular Weight |
186.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)butanedioic acid |
InChI |
InChI=1S/C5H5F3O4/c6-5(7,8)2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12) |
InChI Key |
SNLHTYVCHXASHO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoropyrotartaric acid typically involves the introduction of fluorine atoms into the molecular structure of pyrotartaric acid. One common method involves the reaction of pyrotartaric acid with a fluorinating agent such as trifluoromethyl hypofluorite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Inferred Reactivity Based on Structural Analogues
While direct data is unavailable, trifluoropyrotartaric acid’s structure (a fluorinated tartaric acid derivative) suggests possible reactivity pathways:
Acid-Catalyzed Decarboxylation
Fluorinated carboxylic acids often undergo decarboxylation under thermal or acidic conditions. For example:
-
TFA derivatives form silyl esters that reduce to trifluoroethylamines .
-
Phenolic acids undergo non-oxidative decarboxylation via quinone methide intermediates .
Hypothesis : this compound may decarboxylate to yield fluorinated vinyl or allylic compounds under similar conditions.
Oxidation and Epoxidation
TFPAA oxidizes alkenes to epoxides and ketones to lactones . If this compound contains unsaturated bonds, analogous oxidations could occur.
Recommended Research Directions
To fill the knowledge gap, experimental studies could explore:
Table 1: Proposed Reactions for Investigation
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Thermal decarboxylation | Heat, acidic catalysts | Fluorinated vinyl derivatives |
| Oxidative dehydrogenation | Pd catalysis, ligand systems | α,β-Unsaturated fluorinated acids |
| Photocatalytic radical addition | Fe/thiol systems, UV light | Hydrofluoroalkylated alkanes |
Critical Data Limitations
-
No synthetic protocols or mechanistic studies for this compound were identified in the reviewed sources.
-
The compound’s stability, solubility, and functional group compatibility remain uncharacterized.
Scientific Research Applications
Trifluoropyrotartaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to introduce fluorine atoms into biological molecules.
Medicine: this compound derivatives are investigated for their potential as pharmaceutical agents, especially in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which trifluoropyrotartaric acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The electronegativity of fluorine enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoropyrotartaric acid belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which exhibit diverse chemical behaviors. Below is a comparative analysis with structurally related fluorinated compounds:
Trifluoroacetic Acid (TFA)
- Structure : Simpler structure (CF₃COOH) vs. This compound’s tartaric acid backbone.
- Reactivity : TFA is a strong acid (pKa ~0.23) widely used as a catalyst or solvent in organic synthesis . In contrast, this compound derivatives enable regiospecific C-alkylation, suggesting utility in constructing complex heterocycles .
- Applications : TFA is prevalent in peptide synthesis and industrial processes, whereas this compound’s applications remain niche, focused on specialized alkylation reactions.
- Environmental Impact : TFA is highly persistent in aquatic systems due to resistance to degradation . This compound’s environmental fate is unstudied but may share mobility concerns due to fluorine content.
Long-Chain PFAS (e.g., Tricosafluorododecanoic Acid)
- Structure : Long alkyl chains with multiple fluorine atoms vs. This compound’s cyclic/rigid structure.
- Regulatory Status: Long-chain PFAS like tricosafluorododecanoic acid are classified as substances of very high concern (SVHC) due to bioaccumulation and toxicity .
- Persistence : Long-chain PFAS exhibit extreme environmental persistence; short-chain substitutes like TFA are less bioaccumulative but still persistent .
Other Short-Chain PFAS
- Safety : Short-chain PFAS are often marketed as safer alternatives, though evidence for this compound is lacking. The precautionary principle assumes similar risks for structurally analogous compounds .
- Synthetic Utility : this compound’s unique alkylation specificity contrasts with the broader reactivity of TFA or fluorinated surfactants.
Data Table: Comparative Properties of Fluorinated Acids
Research Findings and Implications
- Regulatory Gaps : While long-chain PFAS face strict regulations, short-chain alternatives like this compound lack comprehensive toxicological profiles, necessitating caution under the precautionary principle .
- Environmental Risks : Fluorinated compounds universally raise persistence concerns. This compound’s structural rigidity may reduce bioavailability compared to linear PFAS but requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
